molecular formula C13H23Cl2N3 B1431507 (1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride CAS No. 1263378-27-3

(1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride

Cat. No. B1431507
CAS RN: 1263378-27-3
M. Wt: 292.2 g/mol
InChI Key: QSFVFYLJSLDQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride, also known as PEH, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidine derivatives and has been investigated for its ability to modulate the activity of certain neurotransmitters in the brain.

Scientific Research Applications

1. Metabolic Pathways and Potencies of New Fentanyl Analogs This compound is related to new fentanyl analogs that have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death . The metabolism of these new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .

Microbial Growth Inhibitors

Some 4-piperidones, which are a class of chemical compounds sharing the piperidone skeleton, give very good antimicrobial activity . Therefore, it’s possible that “(1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride” could also have antimicrobial properties.

Organic Photoreceptor Synthesis

This compound has proven applications in organic photoreceptor synthesis . Organic photoreceptors are used in photocopiers and laser printers to produce an image.

4. Removal of Sulphur Compounds from Gases “(1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride” has been used in the removal of sulphur compounds from gases . This is important in industries where gases with sulphur compounds are produced, as these compounds can be harmful to the environment.

Pethidine Synthesis

Pethidine is a synthetic opioid pain medication of the phenylpiperidine class . “(1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride” has been used in the synthesis of pethidine .

Pharmaceutical Synthesis

This compound has been used in the synthesis of various pharmaceutical drugs . It’s a versatile material used in scientific research, including drug development.

7. Synthesis of Spiro Heterocycles & Fused ring Systems “(1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride” has been used in the synthesis of spiro heterocycles and fused ring systems . These structures are common in many natural products and pharmaceuticals.

Wittig Reaction with Phosphorous Ylides

This compound has proven applications in Wittig Reaction with Phosphorous Ylides . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide.

properties

IUPAC Name

[1-(2-phenylethyl)piperidin-4-yl]hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c14-15-13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12;;/h1-5,13,15H,6-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFVFYLJSLDQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NN)CCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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